2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline
Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that features a unique structure combining a pyrazole ring, a triazoloquinazoline core, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the bromine substituent or other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline include other pyrazole and triazoloquinazoline derivatives. Examples include:
- 1H-pyrazolo[3,4-b]pyridine derivatives
- Imidazole derivatives
- Other brominated heterocycles
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN6/c20-15-9-22-25(11-15)10-13-4-3-5-14(8-13)18-23-19-16-6-1-2-7-17(16)21-12-26(19)24-18/h1-9,11-12H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGJVCSBTWZNJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC(=C4)CN5C=C(C=N5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.